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Introduction

BBO0-10203 is a pioneering, orally bioavailable, covalent small-molecule inhibitor that
represents a novel strategy in cancer therapy.[1] Unlike traditional kinase inhibitors, BBO-
10203 selectively targets the protein-protein interaction between the Rat Sarcoma (RAS) family
of oncoproteins and phosphoinositide 3-kinase alpha (PI3Ka).[1][2] By covalently binding to
Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Ka catalytic subunit (p110a),
BBO0-10203 effectively blocks RAS-mediated activation of the PI3Ka signaling pathway.[1][3]
This targeted disruption has demonstrated potent anti-tumor activity in a range of preclinical
models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification,
without inducing hyperglycemia, a common dose-limiting side effect of conventional PI3Ka
inhibitors.[4][5][6]

These application notes provide a summary of the preclinical data for BBO-10203 and detailed
protocols for key experiments to evaluate its efficacy in inducing tumor regression.

Mechanism of Action

BBO-10203 is a first-in-class PI3Ka:RAS interaction breaker.[3] It specifically and covalently
binds to the Cys242 residue in the RBD of p110a, which prevents the activation of PI3Ka by all
RAS isoforms (K-RAS, H-RAS, and N-RAS).[1][7] This leads to the inhibition of downstream
signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell proliferation and
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survival.[6][7] A significant advantage of this mechanism is that it does not interfere with insulin-
mediated glucose metabolism, thus avoiding the hyperglycemia associated with active site
P13Ka inhibitors.[4][7]

Cell Membrane

Activates

(KRAS, HRAS, NRAS)

Activates

Cytoplasm

Covalently binds
—to-Cys242-inRBD;—» R

blocks-RAS-Htaract
BBO-10203

Promotes

Phosphorylates Cell Proliferation

& Survival

Click to download full resolution via product page
Caption: BB0O-10203 Mechanism of Action.

Data Presentation

Parameter Cell Lines Value Reference

_ HER2-amplified, WT
pAKT Inhibition (IC50) 5nM [6]
or mutant PI3Ka

Cellular Target Diverse human cancer
) 30 nM [7]
Engagement cell lines

Table 2: In Vivo Efficacy of BBO-10203 in Xenograft
Models
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Model Treatment Dose Outcome Reference
KYSE-410 BBO-10203 ~80% pAKT
(HER2amp/KRA Monotherapy 30 mg/kg, PO inhibition, lasting [6][8]
SG12C) CDX (Single Dose) 24h
KYSE-410 BBO-10203 o
Significant tumor
(HER2amp/KRA Monotherapy 30 mg/kg, PO ) [4][6]
_ regression
SG12C) CDX (Daily)
Panel of CDX
>70% average
and PDX models  BBO-10203 N
) Not specified tumor growth [7]
with KRAS Monotherapy o
] inhibition
mutations
PIK3CA mutant S
BBO-10203 Significant
and HER2amp - )
Monotherapy Not specified antitumor [6][8]
human ]
(Repeated Dose) efficacy
xenografts
HER2-positive Pronounced
BBO-10203 + n .
breast cancer Not specified synergistic [1]
Trastuzumab )
models antitumor effects
Regression of
tumors
KRAS-G12D- BBO-10203 +

driven tumors

KRAS inhibitors

Not specified

unresponsive to
KRAS inhibitors

alone

[4]

BBO-10203 +
KRAS mutant BBO-8520 Well-tolerated Deep tumor ]
models (KRASG12C doses regressions

inhibitor)

BBO-10203 +
KRAS mutant BBO-11818 Well-tolerated Deep tumor ]
models (panKRAS doses regressions

inhibitor)
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Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay

This protocol is for determining the potency of BBO-10203 in inhibiting the PI3Ka pathway in
cancer cell lines.

Materials:

e Cancer cell lines (e.g., KYSE-410, or other lines with relevant mutations)
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 BBO0-10203 stock solution (in DMSO)

e Phosphate Buffered Saline (PBS)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)

e HRP-conjugated secondary antibody

o Chemiluminescent substrate

e Western blot equipment

Procedure:

e Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency
after 24 hours.

o Compound Treatment: Prepare serial dilutions of BBO-10203 in complete medium. Aspirate
the medium from the wells and add the BB0O-10203 dilutions. Include a DMSO-only vehicle
control. Incubate for a specified time (e.g., 2-4 hours).
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e Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 pL of ice-cold lysis buffer to
each well, scrape the cells, and transfer the lysate to a microfuge tube.

e Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

o Western Blotting:
o Normalize protein amounts for all samples and prepare them for SDS-PAGE.
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against pAKT and total AKT overnight at
4°C. A loading control like GAPDH should also be probed.

o Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at
room temperature.

o Develop the blot using a chemiluminescent substrate and image the bands.

o Data Analysis: Quantify band intensities using densitometry software. Normalize the pAKT
signal to the total AKT signal. Plot the percentage of pAKT inhibition against the log
concentration of BBO-10203 and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BBO-10203
in a mouse xenograft model.
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Study Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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